Magnesium tantalum oxide (MgTa2O6)

描述

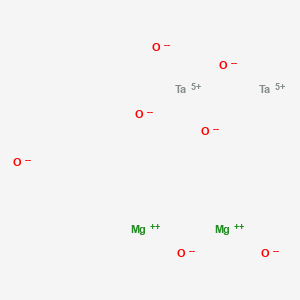

Magnesium tantalum oxide (MgTa2O6) is a compound that crystallizes in the tetragonal P4_2/mnm space group . The structure is three-dimensional where Mg2+ is bonded to six O2- atoms to form MgO6 octahedra that share corners with eight equivalent TaO6 octahedra and edges with two equivalent TaO6 octahedra .

Synthesis Analysis

Magnesium tantalum oxide can be synthesized by reducing Ta2O5 and Mg4Ta2O9 with magnesium vapor in the temperature range 540–680°C . Lowering the reduction temperature allows coarsening of the primary structure of the reduced particles to be prevented to a significant degree, thereby increasing the volume of pores less than 5 nm in diameter .Molecular Structure Analysis

The molecular structure of MgTa2O6 is three-dimensional. Mg2+ is bonded to six O2- atoms to form MgO6 octahedra that share corners with eight equivalent TaO6 octahedra and edges with two equivalent TaO6 octahedra .Chemical Reactions Analysis

The specific surface area of a tantalum powder can be increased by several times through the reduction of magnesium tantalates MgTa2O6 and Mg4Ta2O9 by magnesium vapors . This process results in powders with a nanoporous structure .Physical And Chemical Properties Analysis

MgTa2O6 has a calculated bulk crystalline density of 7.57 g/cm3 . It has a band gap of 2.850 eV, which is typically underestimated due to the common exchange-correlation functionals such as the LDA and GGA . The material is also found to be stable .科学研究应用

Order-Disorder Phenomena in Mixed Oxides : Felten (1967) studied mixed oxides including MgNb2O6−MgTa2O6 and found order-disorder effects in these systems, highlighting their potential applications in material science where phase transitions are of interest (Felten, 1967).

Synthesis of Tantalum Diboride Nanoparticles : Jalaly and Gotor (2018) synthesized tantalum diboride (TaB2) nanoparticles using a system involving Mg/Ta2O5/B, indicating potential applications in the production of specialized nanomaterials (Jalaly & Gotor, 2018).

Novel Pyrochlore Oxides : Kumar, Nair, and James (2004) reported the preparation of magnesium neodymium tantalum oxide (Mg2NdTaO6) and magnesium lanthanum tantalum oxide (Mg2LaTaO6), suggesting these new pyrochlore compounds have potential for electronic ceramic applications (Kumar et al., 2004).

Antibacterial Activity and Corrosion Resistance : Bakhsheshi-Rad et al. (2019) investigated the functional Ta2O5 coatings on Mg alloys, suggesting the use of MgTa2O6 in biomedical applications, specifically in orthopedic implants (Bakhsheshi-Rad et al., 2019).

Production of Tantalum Powders : Orlov and Kryzhanov (2015) studied the production of tantalum powders via magnesium reduction of magnesium tantalates, indicating the material's relevance in the development of nanoporous structures (Orlov & Kryzhanov, 2015).

Stability of Anatase-Type Phases in Mg–Ta–O–N System : Wolff et al. (2008) conducted a study on magnesium-doped tantalum oxynitrides, which may have implications for the development of novel materials in various technological applications (Wolff et al., 2008).

Synthesis of Nitrides via Magnesiothermic Reduction : Orlov, Osaulenko, and Kuznetsov (2019) explored the preparation of tantalum and niobium nitrides by reducing Mg4Ta2O9 with magnesium vapor, indicating potential applications in materials science (Orlov et al., 2019).

安全和危害

未来方向

Recent studies have shown that adding a layer of magnesium improves the properties of tantalum, a superconducting material that shows great promise for building qubits, the basis of quantum computers . A thin layer of magnesium keeps tantalum from oxidizing, improves its purity, and raises the temperature at which it operates as a superconductor . This could potentially increase tantalum’s ability to hold onto quantum information in qubits .

属性

IUPAC Name |

dimagnesium;oxygen(2-);tantalum(5+) | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/2Mg.7O.2Ta/q2*+2;7*-2;2*+5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CJXLIMFTIKVMQN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[O-2].[O-2].[O-2].[O-2].[O-2].[O-2].[O-2].[Mg+2].[Mg+2].[Ta+5].[Ta+5] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

Mg2O7Ta2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50924323 | |

| Record name | Magnesium tantalum(5+) oxide (2/2/7) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50924323 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

522.50 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Magnesium tantalum oxide (MgTa2O6) | |

CAS RN |

12293-61-7 | |

| Record name | Magnesium tantalum oxide (MgTa2O6) | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0012293617 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Magnesium tantalum oxide (MgTa2O6) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Magnesium tantalum(5+) oxide (2/2/7) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50924323 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Magnesium ditantalum hexaoxide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.032.317 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Citations

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![6,12,18-Trithiatrispiro[4.1.4.1.4.1]octadecane](/img/structure/B85647.png)